molecular formula C8H9ClN2O B595842 2-Chloro-5-(cyclopropylmethoxy)pyrimidine CAS No. 169677-66-1

2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Cat. No.: B595842
CAS No.: 169677-66-1
M. Wt: 184.623
InChI Key: ILLJCQSVKGFRHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine typically involves the reaction of cyclopropylmethanol with 2-chloropyrimidin-5-ol. The reaction is facilitated by the use of triphenylphosphine and diisopropyl azodicarboxylate in toluene as the solvent. The mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl boronic acid would produce a biaryl pyrimidine .

Scientific Research Applications

2-Chloro-5-(cyclopropylmethoxy)pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine depends on its specific application. In pharmaceutical contexts, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative or conjugate formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities or chemical reactivity profiles .

Biological Activity

Overview

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN2O. It features a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 5-position of the pyrimidine ring, making it of interest in various biological and pharmaceutical applications. The compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and its role as a pharmaceutical intermediate.

  • Molecular Formula : C8H9ClN2O
  • Molecular Weight : 186.62 g/mol
  • Structure : Contains a pyrimidine ring substituted with a chlorine atom and a cyclopropylmethoxy group.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The chlorine atom at the 2-position allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives that may exhibit different biological properties.

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may also act on specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including those similar to this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various pathogens by targeting specific metabolic pathways.

Anticancer Potential

Pyrimidine derivatives have been explored for their anticancer activities. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxic effects against cancer cell lines by interfering with DNA synthesis or repair mechanisms.

Case Studies and Research Findings

  • Enzyme Targeting : A study demonstrated that pyrimidine derivatives could effectively inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby reducing cell proliferation in cancer models.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds suggest that modifications like those found in this compound can improve oral bioavailability and metabolic stability, making them suitable candidates for drug development.
  • Toxicity Assessments : Toxicological studies have indicated that while some pyrimidine derivatives are effective against target enzymes, they also pose risks such as acute toxicity upon ingestion or skin contact, necessitating careful evaluation during drug formulation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces cytotoxicity in cancer cell lines
Enzyme InhibitionTargets DHFR and similar enzymes
PharmacokineticsImproved bioavailability and stability
ToxicityHarmful if ingested; causes skin irritation

Properties

IUPAC Name

2-chloro-5-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-3-7(4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLJCQSVKGFRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702688
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169677-66-1
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169677-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (276 mg), 2-chloropyrimidin-5-ol (500 mg) and triphenylphosphine (1.51 g) in toluene (20 mL) was added dropwise diisopropyl azodicarboxylate toluene solution (1.9 M, 3 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (659 mg). 1H NMR (300 MHz, DMSO-d6) δ 0.21-0.49 (2H, m), 0.49-0.69 (2H, m), 1.07-1.46 (1H, m), 4.00 (2H, d, J=7.2 Hz), 8.53 (2H, s).
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
diisopropyl azodicarboxylate toluene
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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